N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-fluorobenzamide group via a phenyl ring. Benzothiazole derivatives are widely studied for their pharmacological and material science applications due to their electron-rich aromatic systems and ability to engage in hydrogen bonding and π-π interactions .
Synthesis of related benzothiazole-benzamide hybrids typically involves benzoylation of 2-aminobenzothiazole derivatives using substituted benzoyl chlorides under controlled conditions .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDCHYHQNMGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product . Common reaction conditions include the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent against various bacterial strains.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may interfere with cell division processes or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, characterized by the presence of a benzothiazole ring fused with a phenyl group and a fluorobenzamide moiety. Its molecular formula is , with a molecular weight of 283.33 g/mol. The presence of the fluorine atom enhances its biological activity and stability.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. It targets specific pathways involved in tumor growth.
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
Biological Activity Data
The following table summarizes the biological activities and IC50 values for this compound against various cancer cell lines and microbial strains:
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial activity of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
- Anticancer Evaluation : In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that the compound effectively inhibited cell proliferation with IC50 values ranging from 6.26 to 20.46 µM. The compound's mechanism involved inducing apoptosis and disrupting the cell cycle.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antitumor Activity : The compound has been shown to exhibit potent antitumor effects in both 2D and 3D cell culture models, indicating its efficacy in more physiologically relevant environments.
- Structure-Activity Relationship (SAR) : Ongoing research focuses on optimizing the structure of benzothiazole derivatives to enhance their biological activity while reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
